Methyl dipropan-2-yl phosphite
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Overview
Description
Methyl dipropan-2-yl phosphite is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphite group bonded to a methyl group and two propan-2-yl groups. Its structure can be represented as (CH₃O)P(OCH(CH₃)₂)₂.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl dipropan-2-yl phosphite can be synthesized through the reaction of phosphorus trichloride with isopropanol and methanol. The reaction typically proceeds as follows:
Step 1: Phosphorus trichloride reacts with isopropanol to form diisopropyl phosphite.
Step 2: Diisopropyl phosphite is then reacted with methanol to yield this compound.
The reaction conditions often involve the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be summarized as:
PCl3+2CH3CH(OH)CH3+CH3OH→(CH3O)P(OCH(CH3)2)2+3HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. Advanced techniques such as distillation and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl dipropan-2-yl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phosphonate.
Substitution: It can participate in nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed to form phosphorous acid and the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Oxidation: Methyl dipropan-2-yl phosphonate.
Substitution: Various substituted phosphites depending on the nucleophile used.
Hydrolysis: Phosphorous acid and isopropanol.
Scientific Research Applications
Methyl dipropan-2-yl phosphite has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: It serves as a precursor for the synthesis of biologically active phosphonates.
Medicine: Phosphonates derived from this compound are investigated for their potential as antiviral and antibacterial agents.
Industry: It is used in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mechanism of Action
The mechanism of action of methyl dipropan-2-yl phosphite involves its ability to act as a nucleophile due to the presence of the phosphite group. It can donate electron pairs to electrophilic centers, facilitating various chemical transformations. In biological systems, its derivatives can inhibit enzymes by mimicking phosphate groups, thereby interfering with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl phosphite: Similar structure but lacks the methyl group.
Methyl diphenyl phosphite: Contains phenyl groups instead of propan-2-yl groups.
Triisopropyl phosphite: Contains three isopropyl groups instead of two.
Uniqueness
Methyl dipropan-2-yl phosphite is unique due to its specific combination of methyl and propan-2-yl groups, which imparts distinct reactivity and properties compared to other phosphites. Its ability to undergo selective oxidation and substitution reactions makes it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
methyl dipropan-2-yl phosphite |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3P/c1-6(2)9-11(8-5)10-7(3)4/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOMTHMEMBQYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(OC)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513223 |
Source
|
Record name | Methyl dipropan-2-yl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73424-21-2 |
Source
|
Record name | Methyl dipropan-2-yl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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